molecular formula C9H6F3NS B11809212 7-Methyl-2-(trifluoromethyl)benzo[d]thiazole

7-Methyl-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11809212
M. Wt: 217.21 g/mol
InChI Key: HJUVWDCQVJIUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with trifluoromethyl ketones in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar aprotic solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a methyl and a trifluoromethyl group on the thiazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3

InChI Key

HJUVWDCQVJIUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.